molecular formula C18H22BrN3O3S B4365684 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide

2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide

Cat. No. B4365684
M. Wt: 440.4 g/mol
InChI Key: MZILJTVBKGUGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide, also known as BNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarbothioamide derivatives, which have been shown to exhibit various biological activities.

Mechanism of Action

2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide exerts its pharmacological effects by binding to the delta opioid receptor and blocking its activation by endogenous opioids such as enkephalins and endorphins. The delta opioid receptor is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of the delta opioid receptor leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability.
Biochemical and Physiological Effects
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide has been shown to exhibit analgesic effects in various animal models of pain. It has also been shown to reduce inflammation and hyperalgesia in models of inflammatory pain. 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide has been shown to have anticonvulsant effects in animal models of epilepsy. It has been suggested that the anticonvulsant effects of 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide are mediated by its ability to modulate the activity of ion channels and neurotransmitter receptors.

Advantages and Limitations for Lab Experiments

2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide is a selective antagonist of the delta opioid receptor, which makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological processes. 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide has been extensively studied in animal models, and its pharmacological effects have been well characterized. However, like any other tool compound, 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide has its limitations. For example, 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide may exhibit off-target effects at high concentrations, which could confound the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide. One area of research could be the development of more selective and potent delta opioid receptor antagonists. Another area of research could be the investigation of the role of the delta opioid receptor in various physiological and pathological processes, such as pain, mood, addiction, and epilepsy. The use of 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide in combination with other tool compounds, such as agonists and partial agonists of the delta opioid receptor, could also provide valuable insights into the pharmacology of this receptor. Finally, the development of 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide-based imaging agents could facilitate the visualization of delta opioid receptors in vivo and aid in the diagnosis and treatment of various diseases.

Scientific Research Applications

2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide has been shown to exhibit various biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has been extensively studied for its potential use as a tool compound in neuroscience research, particularly in the study of opioid receptors. 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide is a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and mood. By blocking the delta opioid receptor, 2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide can be used to investigate the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-(3-ethoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3S/c1-2-24-9-3-8-20-18(26)22-21-17(23)12-25-16-7-5-13-10-15(19)6-4-14(13)11-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILJTVBKGUGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.